4-(Trifluoromethoxy)-DL-phenylglycine

Positional isomerism Solid-state packing Thermal analysis

Researchers optimizing CNS-penetrant GlyT1 inhibitors require precise electronic and lipophilic properties unattainable with standard phenylglycine analogs. 4-(Trifluoromethoxy)-DL-phenylglycine delivers defined para-OCF₃ character (σp=+0.35, XLogP3=-0.5) critical for blood-brain barrier penetration. • Enables matched molecular pair SAR with 4-OMe and 4-CF₃ analogs • 19F NMR-compatible reporter for protein-ligand binding studies • Stable under standard SPPS conditions (subl. ~292°C) Batch-certified, shipped globally.

Molecular Formula C9H8F3NO3
Molecular Weight 235.16 g/mol
CAS No. 261952-24-3
Cat. No. B1304649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethoxy)-DL-phenylglycine
CAS261952-24-3
Molecular FormulaC9H8F3NO3
Molecular Weight235.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)O)N)OC(F)(F)F
InChIInChI=1S/C9H8F3NO3/c10-9(11,12)16-6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)
InChIKeyKBWQXEWTAXZMRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethoxy)-DL-phenylglycine (CAS 261952-24-3): A Fluorinated Amino Acid Building Block for Medicinal Chemistry and SAR Studies


4-(Trifluoromethoxy)-DL-phenylglycine (TFM-DL-PG) is a racemic, non-proteinogenic aromatic amino acid derivative characterized by a para-trifluoromethoxy (–OCF₃) substituent on the phenyl ring of a glycine scaffold [1]. This compound, with molecular formula C₉H₈F₃NO₃ and molecular weight 235.16 g/mol [2], is primarily employed as a versatile synthetic intermediate and molecular probe in pharmaceutical research . Its structural features confer distinct physicochemical properties—including enhanced lipophilicity and electron-withdrawing character—that differentiate it from unsubstituted phenylglycine and other positional isomers, making it a valuable tool for structure-activity relationship (SAR) investigations and the development of central nervous system (CNS)-targeted agents .

Why 4-(Trifluoromethoxy)-DL-phenylglycine Cannot Be Simply Replaced by Other Phenylglycine Analogs


Substituting 4-(trifluoromethoxy)-DL-phenylglycine with seemingly similar compounds—such as the 3-positional isomer, unsubstituted DL-phenylglycine, or the 4-methoxy analog—will result in measurably different experimental outcomes due to significant divergence in key physicochemical and electronic parameters. The para-OCF₃ group in the target compound imparts a distinct combination of electron-withdrawing character (Hammett σp = +0.35) and lipophilicity (XLogP3 = -0.5) that is not replicated by the meta-OCF₃ isomer (differing in solid-state packing and boiling point) [1], the unsubstituted parent (XLogP3 ≈ -1.4, substantially more hydrophilic) [2], or the 4-methoxy derivative (σp = -0.27, electron-donating). These differences translate directly into altered molecular recognition, reactivity in coupling reactions, and pharmacokinetic behavior of derived compounds [3]. Consequently, procurement of the precise 4-OCF₃ isomer is non-negotiable for SAR reproducibility and assay consistency.

Quantitative Differentiation of 4-(Trifluoromethoxy)-DL-phenylglycine from Key Comparators


Positional Isomer Differentiation: 4-OCF₃ vs. 3-OCF₃ Physical Properties

The para-substituted 4-(trifluoromethoxy)-DL-phenylglycine exhibits significantly different thermal behavior compared to its meta-substituted positional isomer, 3-(trifluoromethoxy)-DL-phenylglycine (CAS 261952-23-2). Specifically, the 4-OCF₃ isomer sublimes with a melting point of approximately 292 °C and a predicted boiling point of 294 °C [1], whereas the 3-OCF₃ isomer displays a lower boiling point of 288.2 °C at 760 mmHg [2]. The higher sublimation point of the para isomer indicates stronger intermolecular interactions and more efficient crystal lattice packing, which can influence solubility, formulation stability, and purification outcomes during synthesis.

Positional isomerism Solid-state packing Thermal analysis

Lipophilicity Enhancement vs. Unsubstituted DL-Phenylglycine

The introduction of the para-trifluoromethoxy group substantially increases the lipophilicity of the phenylglycine scaffold. The computed partition coefficient (XLogP3) for 4-(trifluoromethoxy)-DL-phenylglycine is -0.5 [1], whereas the unsubstituted DL-phenylglycine (CAS 2835-06-5) has an XLogP3 of approximately -1.4 [2]. This +0.9 log unit increase corresponds to a roughly 8-fold higher octanol-water partition coefficient for the neutral species, enhancing its ability to cross lipid bilayers. This property is critical for designing CNS-penetrant drug candidates, as the OCF₃ group is a recognized privileged motif for improving brain exposure [3].

Lipophilicity Blood-brain barrier permeability ADME prediction

Electronic Modulation: Hammett Substituent Constant Comparison

The trifluoromethoxy group exerts a moderate electron-withdrawing effect through both inductive (-I) and resonance (+M) contributions. Quantitatively, the para-Hammett substituent constant (σp) for –OCF₃ is +0.35 [1]. This positions it between the strongly electron-withdrawing –CF₃ group (σp = +0.54) and the electron-donating –OCH₃ group (σp = -0.27) [2]. For 4-(trifluoromethoxy)-DL-phenylglycine, this translates to a reduced electron density on the aromatic ring and the α-carbon, which directly affects the acidity of the carboxylic acid (predicted pKa = 1.74 ± 0.10) and the basicity of the amino group . In contrast, using a 4-methoxy-DL-phenylglycine would invert the electronic bias, accelerating electrophilic substitution but slowing nucleophilic additions at the α-position.

Electron-withdrawing group Linear free-energy relationship Reactivity tuning

Vendor Quality Assurance: Purity and Batch Consistency

Procurement of 4-(trifluoromethoxy)-DL-phenylglycine from established vendors ensures a high and verifiable level of chemical purity, which is critical for reproducible research. Thermo Scientific (Alfa Aesar) supplies the compound with a certified purity of 97% , while AKSci offers a minimum purity specification of 95% . These purity levels are substantiated by analytical methods such as HPLC (e.g., CymitQuimica reports 95.8% purity by area by HPLC for a representative batch) . This contrasts with lower-purity alternatives from non-specialized suppliers, where uncharacterized impurities could act as competitive inhibitors in enzyme assays, induce cytotoxicity in cell culture, or lead to erroneous SAR conclusions.

Analytical quality control Reproducibility Procurement specification

Recommended Applications for 4-(Trifluoromethoxy)-DL-phenylglycine Based on Quantitative Differentiation


CNS Drug Discovery: Glycine Transporter 1 (GlyT1) Inhibitor Scaffold Elaboration

Medicinal chemists targeting CNS disorders should utilize 4-(trifluoromethoxy)-DL-phenylglycine as a core scaffold for designing novel GlyT1 inhibitors. The compound's enhanced lipophilicity (XLogP3 = -0.5) relative to unsubstituted phenylglycine (+0.9 log units) is a prerequisite for achieving sufficient brain penetration, a property exploited in several potent, orally available GlyT1 inhibitor series [1]. The para-OCF₃ moiety is a validated privileged structure for CNS multiparameter optimization (CNS MPO) scores, and substituting with the more polar 4-methoxy or unsubstituted analog would likely yield compounds failing to meet CNS drug-likeness criteria [2].

Structure-Activity Relationship (SAR) Studies: Probing Electronic Effects

This compound is an ideal tool for systematically probing the electronic requirements of a biological target. Its Hammett σp value of +0.35 provides a defined, moderate electron-withdrawing character. Researchers can use 4-(trifluoromethoxy)-DL-phenylglycine in a matched molecular pair analysis alongside the 4-methoxy analog (σp = -0.27) and the 4-trifluoromethyl analog (σp = +0.54) to deconvolute electronic from steric contributions to ligand binding or enzyme catalysis [3]. This approach yields quantitative SAR that guides rational design.

19F NMR Probe Development for Protein-Ligand Interaction Studies

The presence of three chemically equivalent fluorine atoms makes 4-(trifluoromethoxy)-DL-phenylglycine a sensitive reporter for 19F NMR experiments. Due to the absence of proton background and the high gyromagnetic ratio of 19F, this compound can be used to monitor protein-ligand binding events, conformational changes, and metabolic stability in real time. Its use is preferred over non-fluorinated analogs or even the 3-positional isomer, as the para-substitution pattern often simplifies spectral interpretation and minimizes chemical shift anisotropy [4].

Solid-Phase Peptide Synthesis (SPPS) of Non-Natural Peptides

4-(Trifluoromethoxy)-DL-phenylglycine is a valuable unnatural amino acid for incorporation into peptide chains to enhance proteolytic stability and modulate secondary structure. The robust sublimation point (~292 °C) ensures it remains stable under standard SPPS coupling and deprotection conditions, unlike some lower-melting analogs that may degrade. The electron-withdrawing OCF₃ group also influences the reactivity of the α-amino group, often necessitating optimized coupling reagents for efficient amide bond formation—a known nuance that expert peptide chemists account for [5].

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